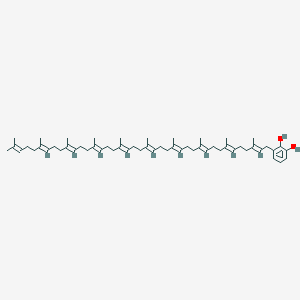

3-(All-trans-decaprenyl)benzene-1,2-diol

Description

Properties

Molecular Formula |

C56H86O2 |

|---|---|

Molecular Weight |

791.3 g/mol |

IUPAC Name |

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]benzene-1,2-diol |

InChI |

InChI=1S/C56H86O2/c1-44(2)22-12-23-45(3)24-13-25-46(4)26-14-27-47(5)28-15-29-48(6)30-16-31-49(7)32-17-33-50(8)34-18-35-51(9)36-19-37-52(10)38-20-39-53(11)42-43-54-40-21-41-55(57)56(54)58/h21-22,24,26,28,30,32,34,36,38,40-42,57-58H,12-20,23,25,27,29,31,33,35,37,39,43H2,1-11H3/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-42+ |

InChI Key |

CAUJTFNFOAMXRT-XRBHBMLSSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 3 All Trans Decaprenyl Benzene 1,2 Diol

Precursor Formation and Decaprenyl Chain Elongation

The initial phase in the biosynthesis of 3-(all-trans-decaprenyl)benzene-1,2-diol involves the independent synthesis of its long isoprenoid tail and the aromatic head group, followed by their condensation.

The characteristic ten-unit isoprenoid side chain of the molecule is synthesized by the enzyme All-trans-decaprenyl diphosphate (B83284) synthase (EC 2.5.1.91). This enzyme is a key player in the terpenoid backbone biosynthesis pathway. wikipathways.org It catalyzes the sequential condensation of seven isopentenyl diphosphate (IPP) molecules with a farnesyl diphosphate (FPP) molecule, which acts as a primer. frontiersin.org Each condensation step adds a five-carbon isoprene (B109036) unit, elongating the chain with trans stereochemistry. frontiersin.org The final product of this enzymatic process is all-trans-decaprenyl diphosphate, the direct precursor for the side chain of CoQ10. frontiersin.orgdiff.orgnih.gov

This enzyme is a heterotetrameric protein complex, composed of subunits encoded by the PDSS1 and PDSS2 genes. researchgate.net Its activity is fundamental in determining the length of the isoprenoid side chain, which in humans is predominantly ten units long. mdpi.comresearchgate.net

| Parameter | Description |

|---|---|

| Enzyme Commission Number | EC 2.5.1.91 |

| Systematic Name | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 7 isopentenyl units) nih.gov |

| Substrates | (2E,6E)-Farnesyl diphosphate, Isopentenyl diphosphate frontiersin.orgnih.gov |

| Products | All-trans-decaprenyl diphosphate, Diphosphate diff.orgnih.gov |

| Function | Catalyzes the formation of the 10-unit isoprenoid side chain for ubiquinone-10 and menaquinone-10 biosynthesis. wikipathways.orgfrontiersin.org |

The aromatic core of the molecule originates from the amino acid tyrosine. diff.orgnih.gov Through a series of metabolic steps, tyrosine is converted into 4-hydroxybenzoate (B8730719) (pHBA), which serves as the direct aromatic precursor for the CoQ10 pathway. frontiersin.orgmdpi.com

The crucial step of integrating the lipid tail with the aromatic head is catalyzed by the enzyme para-hydroxybenzoate-polyprenyl transferase, also known as COQ2 in eukaryotes. researchgate.netresearchgate.net This enzyme facilitates the condensation of all-trans-decaprenyl diphosphate with 4-hydroxybenzoate. frontiersin.orgresearchgate.netresearchgate.net The decaprenyl group is attached at the C3 position of the 4-hydroxybenzoate ring, yielding 3-decaprenyl-4-hydroxybenzoate. frontiersin.org This reaction marks the commitment of the two precursors to the CoQ10 biosynthetic pathway. mdpi.com

De Novo Synthesis of the 3-(All-trans-decaprenyl)benzene-1,2-diol Scaffold

Following the attachment of the decaprenyl chain, the aromatic ring undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, to form the final ubiquinone molecule. The formation of the 3-(all-trans-decaprenyl)benzene-1,2-diol (catechol) structure is a critical part of this modification process.

The creation of the 1,2-diol (catechol) moiety is achieved through a specific hydroxylation event. The precursor, 3-decaprenyl-4-hydroxybenzoate, must undergo hydroxylation at the C5 position of the benzene (B151609) ring. This reaction converts the phenol group into a catechol group, which is characteristic of 3-(all-trans-decaprenyl)benzene-1,2-diol after a subsequent decarboxylation step.

The key enzyme responsible for this hydroxylation is the FAD-dependent monooxygenase COQ6. nih.govmedlineplus.gov In the established CoQ10 biosynthesis pathway, COQ6 catalyzes the C5-hydroxylation of the aromatic ring precursor. nih.govnih.govnih.gov Specifically, it hydroxylates 4-hydroxy-3-(all-trans-decaprenyl)benzoic acid to form 3,4-dihydroxy-5-(all-trans-decaprenyl)benzoic acid. uniprot.org While the outline refers to C1-hydroxylation, in the context of the biosynthetic pathway, the formation of the 1,2-diol structure is achieved by this C5-hydroxylation relative to the initial carboxyl group. Following this step, the carboxyl group at C1 is removed, resulting in the final 3-(all-trans-decaprenyl)benzene-1,2-diol structure. Mutations in the COQ6 gene lead to a deficiency in coenzyme Q10, underscoring the enzyme's critical role in this pathway. medlineplus.gov

| Cofactor/Requirement | Role in Reaction | Source/Mechanism |

|---|---|---|

| FAD (Flavin Adenine Dinucleotide) | Prosthetic group essential for catalytic activity. nih.govresearchgate.net | Binds to the COQ6 enzyme. |

| NADPH | Provides the reducing equivalents (electrons). nih.gov | Electrons are transferred via the FDXR/FDX2 system. nih.govuniprot.org |

| O₂ (Molecular Oxygen) | Source of the hydroxyl group oxygen atom. uniprot.org | Consumed during the monooxygenase reaction. |

| H⁺ (Proton) | Consumed in the reaction to form water. uniprot.org | From the mitochondrial matrix environment. |

| FDX2/FDXR System | Electron shuttle from NADPH to COQ6. nih.govuniprot.org | Ferredoxin reductase (FDXR) reduces ferredoxin (FDX2), which in turn reduces COQ6. |

Enzymatic Hydroxylation of 2-All-trans-decaprenylphenol

3-(All-trans-decaprenyl)benzene-1,2-diol as a Substrate in Ubiquinone (Coenzyme Q) Biosynthesis

3-(All-trans-decaprenyl)benzene-1,2-diol, a catechol derivative with a ten-isoprenyl unit side chain, serves as a crucial intermediate in the biosynthesis of Ubiquinone (Coenzyme Q or CoQ). ebi.ac.uk Coenzyme Q is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain, facilitating the production of ATP. nih.govnih.govmdpi.com The biosynthesis of the active benzoquinone head of CoQ involves a series of complex modifications to a benzene ring precursor that is attached to a long polyisoprenoid tail. nih.govfrontiersin.org

In certain organisms, particularly prokaryotes like Escherichia coli, the biosynthetic pathway involves 3-(all-trans-polyprenyl)benzene-1,2-diol (also known as 2-polyprenyl-6-hydroxyphenol or polyprenyl-catechol) as a key substrate. researchgate.netebi.ac.uk This molecule is positioned at a critical juncture, preceding the initial methylation step that is fundamental to the formation of the final ubiquinone structure. While this intermediate has been predicted in the E. coli pathway, its detection can be elusive, possibly due to rapid subsequent metabolic conversion or inherent instability. nih.gov

Initial O-Methylation Step in the Ubiquinone Pathway

The biosynthesis of ubiquinone universally involves several methylation reactions, including two critical O-methylation steps where a methyl group is added to an oxygen atom on the benzene ring. researchgate.netebi.ac.uk The first of these O-methylation events acts upon a di-hydroxylated benzene ring intermediate. In the E. coli pathway, this initial substrate is specifically 3-(all-trans-polyprenyl)benzene-1,2-diol. researchgate.net This enzymatic step is a pivotal modification that begins the process of substituting the hydroxyl groups on the aromatic ring, a necessary process for creating the fully functional 2,3-dimethoxy-5-methyl-benzoquinone head of Coenzyme Q. frontiersin.org This reaction sets the stage for subsequent hydroxylation and methylation events that complete the synthesis. nih.gov

S-Adenosyl-L-Methionine (SAM) Dependent Methyltransferase Activity

The methyl groups required for the O-methylation steps in ubiquinone biosynthesis are supplied by the universal methyl donor, S-Adenosyl-L-methionine (SAM or AdoMet). ebi.ac.uknih.gov SAM-dependent methyltransferases are a large superfamily of enzymes that catalyze the transfer of a methyl group from SAM to various substrates, including the oxygen atoms of the polyprenyl-catechol intermediate. nih.govebi.ac.uk

The catalytic mechanism typically involves a nucleophilic attack from the hydroxyl group of the substrate on the electrophilic methyl carbon of SAM. youtube.com This results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH), with the enzyme providing the appropriate environment to facilitate this SN2 reaction. youtube.comyoutube.com The activity of these methyltransferases is crucial; their absence or malfunction leads to a failure in CoQ biosynthesis. ebi.ac.uk

The O-methyltransferase responsible for acting on the catechol intermediate has been identified and characterized in various organisms.

Escherichia coli : The enzyme is named UbiG . It is an O-methyltransferase that has been shown to be essential for CoQ biosynthesis. researchgate.netebi.ac.uk

Yeast (Saccharomyces cerevisiae) and Rat : The homologous enzyme is Coq3p (or COQ3 in humans). nih.govebi.ac.uk

Genetic and biochemical studies have revealed a significant degree of functional conservation between these enzymes. The amino acid sequence of E. coli's UbiG is approximately 40% identical to that of yeast's Coq3p. ebi.ac.uk This homology is functionally relevant, as demonstrated by experiments where the ubiG gene, when modified with a mitochondrial targeting sequence, successfully restored ubiquinone synthesis and respiration in a yeast coq3 mutant strain. ebi.ac.uk This highlights that despite the evolutionary distance, the fundamental catalytic activity of these enzymes has been conserved.

| Enzyme | Organism(s) | Function in CoQ Biosynthesis |

| UbiG | Escherichia coli | Catalyzes O-methylation steps. researchgate.netebi.ac.uk |

| Coq3p | Yeast (S. cerevisiae), Rat | Catalyzes O-methylation steps. nih.govebi.ac.uk |

The direct enzymatic action of UbiG in E. coli on its substrate, 3-(All-trans-decaprenyl)benzene-1,2-diol, results in the catalytic conversion to 2-Methoxy-6-(all-trans-decaprenyl)phenol . researchgate.net In this reaction, one of the hydroxyl groups of the catechol ring is methylated. This product, also known as 2-polyprenyl-6-methoxyphenol, is the subsequent intermediate in the pathway and the substrate for the next modification, which is a hydroxylation reaction catalyzed by the UbiH enzyme in E. coli. researchgate.net

Reaction Summary:

Substrate: 3-(All-trans-decaprenyl)benzene-1,2-diol

Enzyme: UbiG Methyltransferase

Methyl Donor: S-Adenosyl-L-methionine (SAM)

Product: 2-Methoxy-6-(all-trans-decaprenyl)phenol

A remarkable feature of the UbiG and Coq3p methyltransferases is their ability to catalyze both O-methylation steps required for ubiquinone biosynthesis. ebi.ac.uk The first step, as detailed above, is the methylation of a polyprenyl-catechol (in E. coli) or a related dihydroxy intermediate (3,4-dihydroxy-5-polyprenylbenzoate in eukaryotes). researchgate.net The second O-methylation occurs later in the pathway, converting the final intermediate, 2-polyprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol (demethylubiquinol), into ubiquinol. researchgate.net Research has conclusively shown that the single UbiG enzyme in E. coli and the single Coq3p enzyme in yeast and rats are responsible for both of these distinct methylation events, demonstrating a dual catalytic function. ebi.ac.uk

Comparative Analysis of Biosynthetic Routes Across Diverse Organisms

In prokaryotes such as E. coli , the pathway typically begins with decarboxylation of the initial precursor, followed by a series of hydroxylations and methylations. frontiersin.orgfrontiersin.org The substrate for the first O-methylation by UbiG is 3-(all-trans-polyprenyl)benzene-1,2-diol. researchgate.net The pathway is characterized by a sequence of modifications to a neutral polyprenylated phenol ring.

In eukaryotes like Saccharomyces cerevisiae , the proposed pathway differs in the initial steps. The modifications begin while the carboxyl group is still attached to the benzene ring. The substrate for the first O-methylation by Coq3p is not a polyprenyl-catechol but 3,4-dihydroxy-5-polyprenylbenzoic acid . researchgate.net This is then converted to 3-methoxy-4-hydroxy-5-polyprenylbenzoic acid. The decarboxylation step occurs later in the eukaryotic pathway. frontiersin.org

This comparative analysis reveals a key divergence in the evolutionary strategy for CoQ biosynthesis. Although both pathways utilize a homologous, dually-functional O-methyltransferase (UbiG/Coq3p), they act upon structurally different, though chemically similar, dihydroxy intermediates. researchgate.netebi.ac.uk This reflects the adaptation of the biosynthetic machinery within different cellular contexts—the plasma membrane in prokaryotes and the inner mitochondrial membrane in eukaryotes. ebi.ac.ukwikipedia.org Furthermore, the diversity extends even within prokaryotes, where different combinations of hydroxylase enzymes (e.g., UbiI, UbiH, UbiF, Coq7) are employed by various species to achieve the same final product. nih.gov

| Feature | Escherichia coli (Prokaryote) | Saccharomyces cerevisiae (Eukaryote) |

| O-Methyltransferase | UbiG | Coq3p |

| Substrate for 1st O-Methylation | 3-(all-trans-polyprenyl)benzene-1,2-diol researchgate.net | 3,4-dihydroxy-5-polyprenylbenzoic acid researchgate.net |

| Timing of Decarboxylation | Early in the pathway frontiersin.org | Later in the pathway frontiersin.org |

| Cellular Location | Plasma Membrane ebi.ac.uk | Inner Mitochondrial Membrane ebi.ac.uk |

Prokaryotic Models (Escherichia coli)

In Escherichia coli, the biosynthesis of Coenzyme Q8 (the predominant form in this bacterium) is a well-studied process involving a series of enzymes encoded by the ubi genes. The pathway commences with chorismate, a product of the shikimate pathway, which is converted to 4-hydroxybenzoate (4-HB), the primary aromatic precursor for the benzoquinone ring.

The subsequent steps involve the attachment of an octaprenyl side chain to 4-HB, followed by a series of modifications to the aromatic ring, including decarboxylation, hydroxylations, and methylations. The formation of the catechol ring of the analogous intermediate, 3-(All-trans-octaprenyl)benzene-1,2-diol, is a critical part of this process.

The key enzymatic steps are as follows:

Prenylation: The enzyme 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene, catalyzes the attachment of the octaprenyl side chain to 4-hydroxybenzoate.

Decarboxylation: The decarboxylation of the resulting intermediate is carried out by a two-component decarboxylase consisting of UbiD and UbiX.

Hydroxylations: Under aerobic conditions, E. coli utilizes three flavin-dependent monooxygenases for the hydroxylation of the benzene ring:

UbiI (visC): Responsible for the C5-hydroxylation. researchgate.net

UbiH: Catalyzes the C1-hydroxylation.

UbiF: Responsible for the C6-hydroxylation.

The precise order of these hydroxylations to form the catechol (1,2-diol) structure from the initial 4-hydroxybenzoate precursor is a subject of ongoing research. However, a plausible pathway involves an initial hydroxylation, followed by other modifications, and then a second hydroxylation to form the diol. For instance, after the initial prenylation and decarboxylation of 4-hydroxybenzoate, a hydroxylation event occurs. Subsequent modifications, including methylation, are followed by further hydroxylations to complete the quinone ring of Coenzyme Q8. The formation of a catechol intermediate is a necessary step in this multi-stage hydroxylation process.

| Gene | Enzyme | Function in Coenzyme Q8 Biosynthesis |

| ubiA | 4-hydroxybenzoate octaprenyltransferase | Attaches the octaprenyl side chain to 4-hydroxybenzoate |

| ubiD/ubiX | Decarboxylase | Removes the carboxyl group from the aromatic ring |

| ubiI | Monooxygenase | C5-hydroxylation |

| ubiH | Monooxygenase | C1-hydroxylation |

| ubiF | Monooxygenase | C6-hydroxylation |

| ubiG | O-methyltransferase | Catalyzes O-methylation steps |

| ubiE | C-methyltransferase | Catalyzes the C-methylation step |

Eukaryotic Models (Saccharomyces cerevisiae, Rattus norvegicus, Homo sapiens)

In eukaryotes, the biosynthesis of Coenzyme Q occurs in the mitochondria and is orchestrated by a suite of proteins encoded by the COQ genes. The pathway is highly conserved from yeast (Saccharomyces cerevisiae) to mammals, including rats (Rattus norvegicus) and humans (Homo sapiens). Similar to prokaryotes, the precursor for the benzoquinone ring is 4-hydroxybenzoate, which is derived from tyrosine.

The assembly of Coenzyme Q in eukaryotes involves a multi-subunit complex, often referred to as the CoQ synthome or Complex Q, which is thought to enhance the efficiency of the pathway by channeling intermediates between enzymes. plantae.org

The key steps in the formation of the decaprenyl-benzene-diol intermediate are:

Prenylation: The enzyme 4-hydroxybenzoate polyprenyltransferase, encoded by the COQ2 gene, attaches the decaprenyl side chain to 4-hydroxybenzoate.

Hydroxylations and Other Modifications: Following prenylation, the aromatic ring undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, to form the final ubiquinone structure. The formation of the catechol ring is a crucial part of this process, catalyzed by specific hydroxylases.

COQ6: This flavin-dependent monooxygenase is responsible for a key hydroxylation step. nih.gov

COQ7: This enzyme, a di-iron hydroxylase, catalyzes another critical hydroxylation. nih.gov

The exact order of these modifications is still under investigation, but studies in yeast mutants have helped to elucidate the sequence. It is understood that a series of hydroxylation and methylation steps are required to convert the initial polyprenylated 4-hydroxybenzoate into the fully substituted benzoquinone ring of Coenzyme Q10. The formation of a 3-(All-trans-decaprenyl)benzene-1,2-diol intermediate is an essential part of this intricate process.

The protein COQ8 (ADCK3 in humans) is a putative kinase that plays a crucial regulatory and stabilizing role in the CoQ synthome, ensuring the proper assembly and function of the biosynthetic complex. nih.govfrontiersin.org

| Gene (Yeast/Human) | Enzyme/Protein | Function in Coenzyme Q Biosynthesis |

| COQ2/COQ2 | 4-hydroxybenzoate polyprenyltransferase | Attaches the decaprenyl side chain to 4-hydroxybenzoate |

| COQ6/COQ6 | Flavin-dependent monooxygenase | Hydroxylation of the benzoquinone ring |

| COQ7/COQ7 | Di-iron hydroxylase | Hydroxylation of the benzoquinone ring |

| COQ3/COQ3 | O-methyltransferase | O-methylation of the benzoquinone ring |

| COQ5/COQ5 | C-methyltransferase | C-methylation of the benzoquinone ring |

| COQ8/ADCK3 | Putative Kinase | Stabilization and regulation of the CoQ synthome |

Identification in Plant Metabolomics (e.g., Cowpea)

Plants synthesize Coenzyme Q, with the length of the isoprenoid side chain varying between species (e.g., CoQ9 or CoQ10). nih.govnih.gov The biosynthetic pathway is generally conserved with that of other eukaryotes, utilizing 4-hydroxybenzoate as the aromatic precursor. nih.gov While the end product, Coenzyme Q, is well-documented in plants, the specific identification of biosynthetic intermediates like 3-(All-trans-decaprenyl)benzene-1,2-diol in plant metabolomics studies is less common. This is likely due to the transient nature and low abundance of these intermediates within the biosynthetic pathway.

Cowpea (Vigna unguiculata) is a legume crop that, like other plants, is expected to produce Coenzyme Q. Metabolomic studies on cowpea have primarily focused on the identification and quantification of more abundant secondary metabolites such as flavonoids, anthocyanins, and phenolic acids. nih.gov These studies have provided valuable insights into the chemical composition and nutritional value of cowpea.

Although direct detection of 3-(All-trans-decaprenyl)benzene-1,2-diol in cowpea metabolomics has not been explicitly reported in the reviewed literature, its presence is inferred as a necessary intermediate in the biosynthesis of Coenzyme Q10. The conservation of the Coenzyme Q biosynthetic pathway across eukaryotes strongly suggests that cowpea possesses the enzymatic machinery to produce this compound en route to the final ubiquinone product. researchgate.netfrontiersin.org Future, more sensitive, and targeted metabolomics approaches may enable the direct detection and characterization of this and other transient intermediates in plants like cowpea.

Advanced Research Methodologies for Investigating 3 All Trans Decaprenyl Benzene 1,2 Diol

Enzymatic Assays for Kinetic and Mechanistic Elucidation of Biosynthetic Steps

In Vitro Reconstitution of Coenzyme Q Biosynthetic Reactions

A powerful technique to study the biosynthesis of CoQ intermediates is the in vitro reconstitution of the enzymatic reactions. This approach involves isolating and purifying the necessary enzymes and substrates to recreate a specific segment of the biosynthetic pathway in a test tube. By doing so, researchers can dissect the individual steps and identify the function of each protein component.

The biosynthesis of CoQ in eukaryotes is known to occur within a multi-enzyme complex, often referred to as the CoQ synthome or metabolon, located in the inner mitochondrial membrane. nih.gov The hydrophobic nature of the intermediates and some of the enzymes presents a significant challenge for in vitro studies. nih.gov However, researchers have successfully developed systems to overcome these hurdles. For instance, the use of detergents or liposomes can help to solubilize the membrane-bound enzymes and lipid-soluble substrates, facilitating their interaction in an aqueous environment.

Key findings from in vitro reconstitution studies include the determination of the catalytic activities of various Coq proteins. For example, such assays have been crucial in confirming the function of hydroxylases and methyltransferases involved in modifying the benzene (B151609) ring of the CoQ precursor. These studies provide a platform to investigate the sequential nature of the reactions and to identify potential channeling of intermediates within the enzyme complex, which can enhance catalytic efficiency and prevent the diffusion of reactive intermediates. nih.gov

Genetic Manipulation and Complementation Studies in Model Organisms

Model organisms, particularly the yeast Saccharomyces cerevisiae, have been instrumental in unraveling the genetic basis of Coenzyme Q biosynthesis. The conservation of the CoQ biosynthetic pathway between yeast and humans makes it an excellent system for studying the function of the COQ genes and for investigating the consequences of their deficiency. diff.orgacs.orggoogle.com

Functional Rescue of Coenzyme Q Deficient Mutants

A cornerstone of genetic investigation in this field is the creation and analysis of CoQ deficient mutants. In yeast, deletion of any of the COQ genes typically leads to an inability to grow on non-fermentable carbon sources, a phenotype that is readily screenable. googleapis.com These mutant strains often accumulate specific biosynthetic intermediates, providing valuable clues about the function of the missing enzyme.

Functional complementation, or rescue, is a powerful technique used to confirm the function of a particular gene. This involves introducing a functional copy of the gene (from the same or a different species) into the mutant organism and observing whether the wild-type phenotype is restored. The successful rescue of a yeast coq mutant with a human COQ gene, for example, provides strong evidence for the conserved function of that gene across species. diff.orgnih.gov This approach has been widely used to identify and characterize the human orthologs of the yeast COQ genes.

For instance, studies have shown that expressing the human COQ6 or COQ7 genes, which encode for hydroxylases, can rescue the corresponding yeast coq6 or coq7 deletion mutants, respectively. diff.org This not only confirms the function of these human genes but also validates the use of yeast as a reliable model to study the impact of mutations found in patients with primary CoQ deficiencies.

| Yeast Mutant | Human Gene | Outcome of Complementation | Inferred Function of Human Gene |

| coq3Δ | COQ3 | Partial restoration of CoQ6 biosynthesis and rescue of growth on non-fermentable carbon sources. diff.org | O-methyltransferase diff.org |

| coq5Δ | COQ5 | Rescue of CoQ6 biosynthesis in certain mutant backgrounds. diff.org | C-methyltransferase diff.org |

| coq7Δ | COQ7 | Rescue of CoQ6 deficiency. diff.org | Hydroxylase diff.org |

| coq9-ts19 | COQ9 | Rescue of growth on non-fermentable carbon source and increased CoQ6 content. nih.govgoogle.com | Likely involved in stabilizing the CoQ synthome and enhancing biosynthesis. nih.govgoogle.com |

Metabolomics and Lipidomics Approaches for Identification and Quantification

Metabolomics and lipidomics are powerful "omics" technologies that allow for the comprehensive analysis of small molecules (metabolites) and lipids within a biological system. These approaches are particularly well-suited for studying the CoQ biosynthetic pathway due to the diversity of intermediates, which range from small polar molecules to highly lipophilic compounds.

Application of Ultra-Performance Liquid Chromatography Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has emerged as a cornerstone technique for the identification and quantification of CoQ and its biosynthetic intermediates, including 3-(All-trans-decaprenyl)benzene-1,2-diol. diff.org UPLC provides high-resolution separation of complex mixtures, while MS offers sensitive and specific detection of the individual components based on their mass-to-charge ratio.

In a typical UPLC-MS analysis of CoQ intermediates, lipids are first extracted from the biological sample (e.g., cells, tissues, or mitochondria). The extract is then injected into the UPLC system, where the different lipid species are separated on a chromatographic column. The separated molecules are then ionized and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ions and analyzing the resulting fragment ions. acs.org

This methodology allows for the precise quantification of various CoQ intermediates, enabling researchers to identify metabolic bottlenecks in mutant strains or to assess the impact of therapeutic interventions. For example, UPLC-MS has been used to demonstrate the accumulation of specific precursors in yeast coq mutants, providing direct evidence for the function of the corresponding enzymes. researchgate.net The high sensitivity of modern UPLC-MS systems allows for the detection of very low abundance intermediates, which is crucial for mapping out the entire biosynthetic pathway.

| Parameter | Description |

| Sample Preparation | Involves lipid extraction from biological matrices, often using organic solvents. diff.org |

| Chromatography | Typically reversed-phase UPLC for separation of hydrophobic molecules. diff.org |

| Ionization | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. acs.org |

| Detection | Mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted quantification. diff.org |

| Quantification | Achieved by comparing the signal of the analyte to that of a known amount of an internal standard. diff.org |

Chemical Synthesis Strategies for Analogues and Biosynthetic Intermediates

The chemical synthesis of Coenzyme Q analogues and biosynthetic intermediates is a critical component of the research toolkit. Synthetic chemistry provides access to pure standards for analytical purposes, allows for the creation of labeled compounds for metabolic tracing studies, and enables the generation of novel analogues to probe enzyme mechanisms and to develop potential therapeutic agents.

The synthesis of polyprenylated compounds like 3-(All-trans-decaprenyl)benzene-1,2-diol is challenging due to the long, hydrophobic decaprenyl tail. However, various synthetic strategies have been developed to overcome these difficulties. These often involve the synthesis of the aromatic headgroup and the polyprenyl side chain separately, followed by a coupling reaction.

For example, the synthesis of the decaprenyl side chain can be achieved through the stepwise addition of isoprene (B109036) units or by utilizing naturally sourced polyprenols like solanesol, which is a decaprenyl alcohol. google.com The aromatic headgroup, a substituted benzene-1,2-diol (catechol), can be prepared through various aromatic chemistry reactions. The final step typically involves a coupling reaction, such as a Friedel-Crafts alkylation or a palladium-catalyzed cross-coupling, to attach the decaprenyl tail to the catechol ring.

The availability of synthetic intermediates allows for detailed biochemical studies that would be difficult or impossible to perform using only biologically derived materials. For instance, synthetic, isotopically labeled intermediates can be used in metabolic flux analysis to trace their incorporation into the final CoQ molecule. nih.gov Furthermore, synthetic analogues with modified headgroups or side chains are invaluable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov

Structural Biology and Bioinformatics for Enzyme Characterization

Structural biology techniques, particularly X-ray crystallography, are fundamental in determining the precise three-dimensional atomic structure of enzymes. nih.govresearchgate.net These high-resolution structures help in identifying active sites, understanding catalytic mechanisms, and elucidating protein-ligand interactions. researchgate.net For instance, crystallographic snapshots of enzymes can reveal conformational changes that occur during the reaction cycle, providing a molecular basis for their function. nih.gov While crystal structures for every enzyme in the human CoQ10 pathway are not available, the structures of homologous enzymes from other species, such as E. coli, are often used to infer function and structure. tandfonline.com

In the absence of experimental structures, bioinformatics and computational modeling offer powerful predictive tools. Homology modeling, for example, is used to build a 3D model of a target enzyme based on the known experimental structure of a related homologous protein. This approach has been applied to enzymes like Coq6, a putative flavin-dependent monooxygenase responsible for a hydroxylation step on the benzene ring of a CoQ precursor. researchgate.net By comparing models generated by different tools (e.g., I-TASSER, ROBETTA, MODELLER), researchers can identify conserved structural features and potential substrate access channels, which are crucial for the enzyme's function. researchgate.net

Molecular docking is another vital computational technique that predicts the preferred orientation of a substrate when bound to an enzyme's active site. neuropharmac.comresearchgate.netmdpi.comnih.gov This in silico method calculates the binding affinity and explores the interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and amino acid residues. For the CoQ10 pathway, docking studies can help elucidate how intermediates, including derivatives of 3-(All-trans-decaprenyl)benzene-1,2-diol, fit into the catalytic sites of enzymes like the Coq O-methyltransferases, providing insights into their reaction mechanisms. ebi.ac.uk

These integrated approaches are essential for building a comprehensive picture of the multi-subunit "CoQ synthome" or complex, which is believed to carry out the later steps of CoQ10 biosynthesis in the mitochondria. tandfonline.comnih.gov Characterizing the structure and function of each enzymatic component is key to understanding the complete pathway.

Enzymes in the CoQ10 Biosynthetic Pathway Studied by Structural and Bioinformatic Methods

The following table summarizes key enzymes in the CoQ10 pathway that are involved in the modification of the benzoquinone ring, including the steps leading to and from 3-(All-trans-decaprenyl)benzene-1,2-diol.

| Enzyme (Yeast/Human) | Function in CoQ Biosynthesis | Methodologies Applied | Key Findings |

| Coq3 / COQ3 | O-methyltransferase | Biochemical assays, sequence homology | Catalyzes two distinct O-methylation steps in the pathway. ebi.ac.uk |

| Coq4 / COQ4 | Possible structural/scaffolding role | Genetic studies, homology predictions | Believed to be a core component of the CoQ biosynthetic complex, essential for the stability of other Coq proteins. tandfonline.com |

| Coq5 / COQ5 | C-methyltransferase | X-ray crystallography (S. cerevisiae), sequence homology | The structure of yeast Coq5 has been solved, providing a template for understanding its catalytic mechanism. tandfonline.com |

| Coq6 / COQ6 | FAD-dependent monooxygenase (Hydroxylation) | Homology modeling, bioinformatics | Proposed to hydroxylate the benzene ring at position C5. researchgate.net Models suggest the presence of a substrate access channel. researchgate.net |

Bioinformatics Tools in Enzyme Characterization

A variety of computational tools are employed to analyze and predict the structure and function of enzymes in the 3-(All-trans-decaprenyl)benzene-1,2-diol pathway.

| Tool/Platform | Application | Purpose |

| I-TASSER | Homology Modeling | Generates 3D protein structures based on sequence threading alignments and structural simulations. Used for Coq6 modeling. researchgate.net |

| ROBETTA | Homology Modeling | A protein structure prediction server used to generate comparative models, as applied to Coq6. researchgate.net |

| MODELLER | Homology Modeling | A program for comparative protein structure modeling based on satisfying spatial restraints. Also used for Coq6. researchgate.net |

| AutoDock | Molecular Docking | Simulates the binding of ligands (substrates) to the active site of macromolecules (enzymes) to predict binding affinity and orientation. neuropharmac.commdpi.com |

| Discovery Studio | Visualization | Software used for visualizing molecular structures and interactions from docking simulations. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.